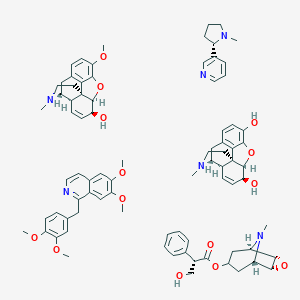
Omnopon-scopolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omnopon-scopolamine, also known as this compound, is a useful research compound. Its molecular formula is C82H96N6O14 and its molecular weight is 1389.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Extracts - Opium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management
Omnopon-Scopolamine is primarily utilized for its analgesic properties. The combination allows for effective pain relief while minimizing gastrointestinal side effects associated with opioids alone.
Nausea and Vomiting Prevention
The scopolamine component is particularly effective in preventing nausea and vomiting related to:
Neuroscience Research
Scopolamine is frequently used in experimental models to induce cognitive impairment, particularly in studies related to Alzheimer’s disease. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating cholinergic dysfunction .
Psychiatric Applications
Recent studies suggest potential benefits of scopolamine in treating depression due to its rapid antidepressant effects observed in clinical trials. This application is still under investigation but shows promise as a fast-acting alternative to traditional antidepressants
Data Tables
| Application Area | Active Component | Mechanism of Action | Clinical Evidence |
|---|---|---|---|
| Pain Management | Papaveretum | Opioid receptor agonism | Effective in acute pain relief |
| Nausea Prevention | Scopolamine | Muscarinic receptor antagonism | Approved for PONV |
| Cognitive Impairment | Scopolamine | Induces cholinergic dysfunction | Used in Alzheimer’s research |
| Depression Treatment | Scopolamine | Modulates neurotransmitter release | Rapid effects noted in trials |
Case Studies
Case Study 1: Pain Management in Postoperative Patients
A clinical trial involving postoperative patients demonstrated that this compound significantly reduced pain scores compared to controls receiving standard opioid therapy alone. Patients reported fewer gastrointestinal side effects, highlighting the efficacy of the combination therapy.
Case Study 2: Scopolamine in Alzheimer’s Research
In a study examining the effects of scopolamine on cognitive function, researchers found that administration led to increased amyloid-beta deposition, mimicking Alzheimer's pathology. This model has been pivotal for testing potential therapeutic interventions targeting cholinergic pathways .
Case Study 3: Rapid Antidepressant Effects
A double-blind study indicated that scopolamine administration resulted in significant mood improvement within hours, suggesting its potential as a rapid treatment option for major depressive disorder. Further research is ongoing to understand the underlying mechanisms
Eigenschaften
CAS-Nummer |
127060-78-0 |
|---|---|
Molekularformel |
C82H96N6O14 |
Molekulargewicht |
1389.7 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1 |
InChI-Schlüssel |
SOTKRCMQWVSLJZ-MFFVITEXSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Isomerische SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonyme |
Omnopon-Scopolamine papaveretum-hyoscine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















